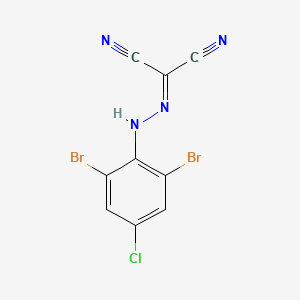![molecular formula C10H6ClF5N2O2 B13994395 N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide CAS No. 736-45-8](/img/structure/B13994395.png)
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide is a chemical compound characterized by the presence of a chlorophenyl group and a pentafluoropropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide typically involves the reaction of 4-chloroaniline with pentafluoropropionic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles such as sodium hydride or potassium tert-butoxide for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions may result in changes to the functional groups present in the compound.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as an anticancer or antimicrobial agent, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-chlorophenyl)carbamoyl]butanoic acid: This compound shares the chlorophenyl group but has a different backbone structure.
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: Another compound with a chlorophenyl group, but with a naphthalene backbone.
Uniqueness
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide is unique due to the presence of the pentafluoropropanamide moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorinated compounds are desired for their stability and reactivity.
Propriétés
Numéro CAS |
736-45-8 |
|---|---|
Formule moléculaire |
C10H6ClF5N2O2 |
Poids moléculaire |
316.61 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide |
InChI |
InChI=1S/C10H6ClF5N2O2/c11-5-1-3-6(4-2-5)17-8(20)18-7(19)9(12,13)10(14,15)16/h1-4H,(H2,17,18,19,20) |
Clé InChI |
SNSYUWHGSZSQLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC(=O)C(C(F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)
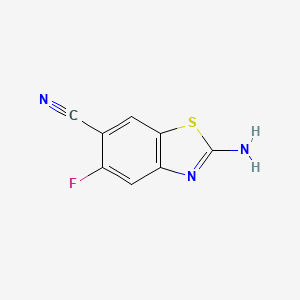

![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)
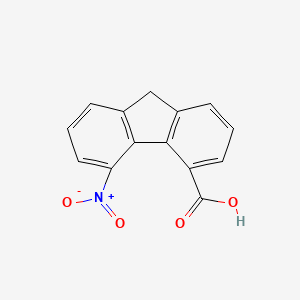
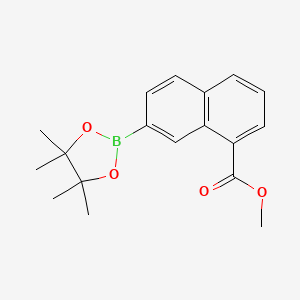
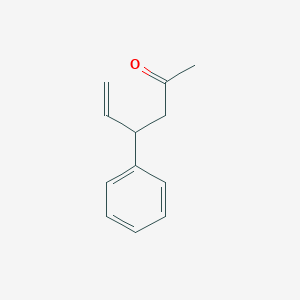
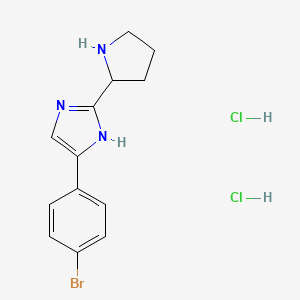
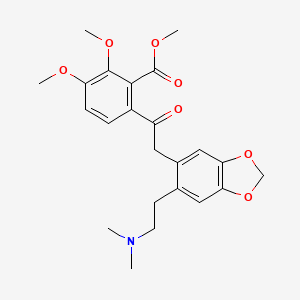
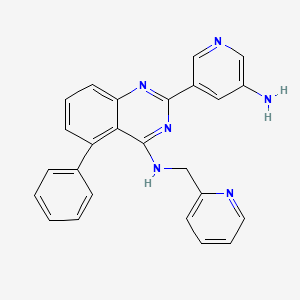
![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)
![3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B13994380.png)

